N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide
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Overview
Description
N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-IODOBENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, which is a versatile scaffold in medicinal chemistry, and an iodinated benzamide moiety, which can be useful in radiolabeling and imaging studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-IODOBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethylaniline with 2-iodobenzoic acid under acidic conditions to form the corresponding amide. This intermediate is then subjected to cyclization with sodium azide to form the benzotriazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-IODOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-IODOBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-IODOBENZAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, affecting enzymatic activity, while the iodinated benzamide can be used for imaging due to its radiolabeling properties .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Similar in structure but lacks the benzotriazole and iodinated benzamide moieties.
N-(2,3-DIMETHYLPHENYL)-β-ALANINES: Contains a similar aromatic ring but differs in the functional groups attached.
Properties
Molecular Formula |
C21H17IN4O |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-iodobenzamide |
InChI |
InChI=1S/C21H17IN4O/c1-13-7-9-16(11-14(13)2)26-24-19-10-8-15(12-20(19)25-26)23-21(27)17-5-3-4-6-18(17)22/h3-12H,1-2H3,(H,23,27) |
InChI Key |
KYLAJVRCOUGBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4I)C |
Origin of Product |
United States |
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